molecular formula C15H11ClFNO B5882296 (2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide

Cat. No.: B5882296
M. Wt: 275.70 g/mol
InChI Key: XJJDRJIHCIHNTN-RMKNXTFCSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 3-fluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired enamide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding amide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides or diols

    Reduction: Saturated amides

    Substitution: Halogenated derivatives

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide
  • (2E)-3-(4-chlorophenyl)-N-(3-chlorophenyl)prop-2-enamide
  • (2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDRJIHCIHNTN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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